Conjugation Yield of Cy3-Alkyne (Non-PEGylated) to Azide-Modified DNA Provides a Baseline for Expected Performance
A 2023 study demonstrated that a Cy3-alkyne moiety (non-PEGylated) could be conjugated to an azide-functionalized oligodeoxynucleotide (ODN) via CuAAC, achieving a calculated yield of 90.3 ± 0.4% [1]. This yield represents a benchmark for Cy3-based click labeling of nucleic acids. While the study used a non-PEGylated Cy3-alkyne, it underscores the high reactivity of the Cy3-alkyne scaffold. Cy3-PEG8-Alkyne is expected to exhibit at least comparable conjugation efficiency, with the added benefits of aqueous solubility and reduced steric hindrance conferred by the PEG8 spacer, which can further improve yields in challenging biological contexts .
| Evidence Dimension | Conjugation Yield (CuAAC with azide-ODN) |
|---|---|
| Target Compound Data | Not directly measured in cited study |
| Comparator Or Baseline | Cy3-alkyne (non-PEGylated): 90.3 ± 0.4% |
| Quantified Difference | PEG8 spacer expected to maintain or improve yield via enhanced solubility and steric accessibility |
| Conditions | CuAAC reaction in aqueous buffer, 3K MWCO purification |
Why This Matters
This establishes that the Cy3-alkyne click chemistry platform is inherently high-yielding; procurement of Cy3-PEG8-Alkyne builds on this foundation while mitigating solubility and aggregation issues.
- [1] Doe E, et al. Effective, Rapid, and Small-Scale Bioconjugation and Purification of 'Clicked' Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Int J Mol Sci. 2023 Mar 2;24(5):4797. doi: 10.3390/ijms24054797. View Source
